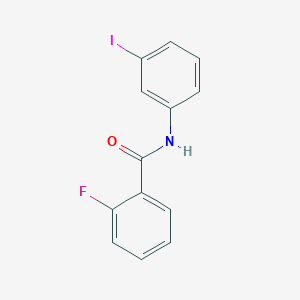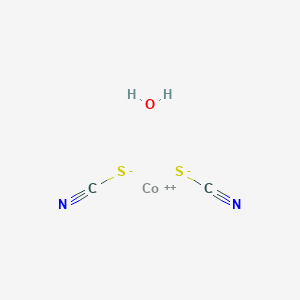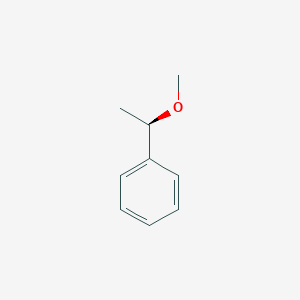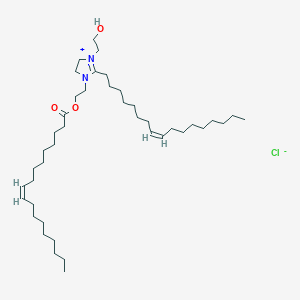
Heptadecan-9-yl 8-((2-hydroxycyclohexyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecan-9-yl 8-((2-hydroxycyclohexyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a long heptadecyl chain, a cyclohexyl group with a hydroxyl substituent, and a nonyloxy group attached to an oxooctyl chain. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxycyclohexyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the heptadecyl chain and the nonyloxy-oxooctyl chain separately. These chains are then linked through a series of condensation reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and the availability of raw materials. Industrial production often requires stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxycyclohexyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxooctyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the oxooctyl group can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Wissenschaftliche Forschungsanwendungen
Heptadecan-9-yl 8-((2-hydroxycyclohexyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a lipid-based delivery system for therapeutic agents.
Medicine: Explored for its potential in drug formulation and delivery, particularly in the development of nanoparticle-based therapies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxycyclohexyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with biological membranes and molecular targets. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and facilitating the delivery of therapeutic agents. The specific molecular targets and pathways involved depend on the context of its application, such as drug delivery or membrane modification.
Vergleich Mit ähnlichen Verbindungen
Heptadecan-9-yl 8-((2-hydroxycyclohexyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can be compared with other similar compounds, such as:
Heptadecan-9-yl 8-((2-hydroxycyclohexyl)(8-(decyloxy)-8-oxooctyl)amino)octanoate: Differing by the length of the alkyl chain in the nonyloxy group.
Heptadecan-9-yl 8-((2-hydroxycyclohexyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate: Differing by the length of the alkyl chain in the nonyloxy group.
Heptadecan-9-yl 8-((2-hydroxycyclohexyl)(8-(hexyloxy)-8-oxooctyl)amino)octanoate: Differing by the length of the alkyl chain in the nonyloxy group.
These compounds share similar structural features but differ in the length of the alkyl chain in the nonyloxy group, which can influence their chemical properties and applications.
Eigenschaften
Molekularformel |
C48H93NO5 |
|---|---|
Molekulargewicht |
764.3 g/mol |
IUPAC-Name |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxycyclohexyl)amino]octanoate |
InChI |
InChI=1S/C48H93NO5/c1-4-7-10-13-16-25-34-43-53-47(51)39-28-21-17-23-32-41-49(45-37-30-31-38-46(45)50)42-33-24-18-22-29-40-48(52)54-44(35-26-19-14-11-8-5-2)36-27-20-15-12-9-6-3/h44-46,50H,4-43H2,1-3H3 |
InChI-Schlüssel |
IEMKOJCZSAWWKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)C1CCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetohydrazide](/img/structure/B13363912.png)

![2,3-Dihydrobenzo[d]isothiazole 1-oxide](/img/structure/B13363925.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13363927.png)
![[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide](/img/structure/B13363929.png)
![2-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13363932.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363947.png)
![6-(4-Bromo-3-methoxynaphthalen-2-yl)-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363960.png)

![6-(3,4-Dimethylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363977.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363981.png)
![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363982.png)

